molecular formula C13H10F2OS B8448889 2-(4-Fluorophenylthio)-6-fluorobenzyl alcohol

2-(4-Fluorophenylthio)-6-fluorobenzyl alcohol

Cat. No.: B8448889
M. Wt: 252.28 g/mol
InChI Key: ZIWFZYFEVAQUIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenylthio)-6-fluorobenzyl alcohol is a useful research compound. Its molecular formula is C13H10F2OS and its molecular weight is 252.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H10F2OS

Molecular Weight

252.28 g/mol

IUPAC Name

[2-fluoro-6-(4-fluorophenyl)sulfanylphenyl]methanol

InChI

InChI=1S/C13H10F2OS/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16/h1-7,16H,8H2

InChI Key

ZIWFZYFEVAQUIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC2=CC=C(C=C2)F)CO)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

LiAlH4 (0.77 g, 20.4 mmol) is suspended in 30 ml of dry diethyl ether with cooling in an ice bath. 2-(4--fluorophenylthio)-6-fluorobenzoic acid (4.53 g, 17.0 mmol) in 6 ml of diethyl ether and 6 ml of THF is then added and the reaction mixture stirred at room temperature overnight. The reaction mixture is quenched sequentially with 0.8 ml of water, 0.8 ml of 15% NaOH aqueous solution, and 2.4 ml of water. The resulting white precipitate is filtered off and washed thoroughly with diethyl ether. The filtrate and washings are combined and concentrated to afford the subtitle compound.
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
4.53 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

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